dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate
Description
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate is an imidazole derivative characterized by a phenyl substituent at the 2-position and methyl ester groups at the 4- and 5-positions of the heterocyclic ring. This compound is synthesized via condensation reactions involving aldehydes, ammonium acetate, and dicarboxylate precursors, as exemplified by methods used for structurally related imidazole derivatives . Its structural rigidity and electron-rich aromatic system make it a candidate for applications in coordination chemistry (e.g., as a ligand for transition metals like Ir³⁺) and biomedical research (e.g., antimicrobial or anti-inflammatory agents) .
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) |
InChI Key |
HHXCJFMOJFOZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Phenyl-1H-Imidazole-4,5-Dicarboxylic Acid
- Starting Material: 2-phenyl-1H-imidazole-4,5-dicarboxylic acid
- Reagents: Methanol (as solvent and methylating agent)
- Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
- Reaction Conditions: Refluxing methanol with catalytic acid under anhydrous conditions to promote ester formation
- Mechanism: Acid-catalyzed nucleophilic attack of methanol on the carboxylic acid groups to form methyl esters at positions 4 and 5 on the imidazole ring
This method is a classical Fischer esterification, where the reaction equilibrium is driven toward ester formation by using excess methanol and removal of water formed during the reaction.
Alternative Synthetic Routes and Considerations
While the esterification method is the most straightforward and commonly employed, alternative synthetic strategies may involve:
- Direct cyclization approaches: Synthesizing the imidazole ring with ester functionalities already incorporated, although this is less common for this specific compound.
- Use of other methylating agents: Such as diazomethane for methyl ester formation, but this is less favored due to safety concerns.
- Catalyst variations: Employing different acid catalysts or solid acid catalysts to improve yield or selectivity.
However, detailed literature and patent searches indicate that the esterification of the dicarboxylic acid precursor remains the predominant and most practical method for preparing this compound.
Summary Table of Preparation Method
| Step | Component/Condition | Description | Purpose/Outcome |
|---|---|---|---|
| 1 | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | Starting material | Provides imidazole core with carboxylic acids at 4,5 positions |
| 2 | Methanol | Solvent and methylating agent | Reacts with carboxylic acid to form methyl esters |
| 3 | Acid catalyst (e.g., sulfuric acid) | Catalyst for esterification | Protonates carboxyl groups to increase electrophilicity |
| 4 | Reflux conditions | Heating under reflux to maintain reaction temperature | Drives esterification to completion |
| 5 | Work-up and purification | Removal of excess methanol and purification of product | Isolates pure dimethyl ester compound |
Research Findings and Analytical Data
- The esterification reaction typically proceeds with good yields under standard reflux conditions.
- The product, this compound, can be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
- The compound’s purity and identity are confirmed by chromatographic techniques and comparison with reference data.
- The ester groups confer increased solubility in organic solvents compared to the parent dicarboxylic acid, facilitating further synthetic transformations or biological testing.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: Substitution reactions, particularly at the phenyl ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticoccidial Activity
Recent studies have highlighted the potential of derivatives of imidazole-4,5-dicarboxamide, including dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate, in the development of anticoccidial drugs. These compounds have demonstrated effectiveness against coccidia that exhibit resistance to existing treatments. This is particularly relevant in poultry farming, where coccidiosis poses a significant challenge. The structural modifications of imidazole derivatives enhance their bioactivity and therapeutic efficacy against pathogens such as Eimeria tenella and Eimeria maxima .
1.2 Antimicrobial Properties
The imidazole ring is known for its biological activity, including antimicrobial effects. Compounds like this compound can be evaluated for their ability to inhibit bacterial growth, which is crucial for developing new antibiotics or antimicrobial agents. The intrinsic properties of imidazole derivatives contribute to their potential as effective agents in combating bacterial infections .
Materials Science
2.1 Photoluminescent Polymers
Research has indicated that imidazole-based compounds can be integrated into biodegradable photoluminescent polymers. These materials have applications in various fields, including medical devices and environmental sensors. The incorporation of this compound into polymer matrices can enhance their optical properties while maintaining biodegradability .
2.2 Coordination Chemistry
this compound can also serve as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for synthesizing new materials with specific electronic and magnetic properties. Such materials are valuable in catalysis and electronic applications .
Agricultural Chemistry
3.1 Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides or herbicides. Its efficacy against specific pests can be enhanced through chemical modifications that increase its stability and bioavailability in agricultural settings .
Data Table: Applications Overview
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticoccidial drugs | Effective against drug-resistant coccidia |
| Antimicrobial agents | Combat bacterial infections | |
| Materials Science | Biodegradable photoluminescent polymers | Enhanced optical properties |
| Coordination chemistry | New materials for catalysis and electronics | |
| Agricultural Chemistry | Pesticide development | Targeted pest control with improved stability |
Case Studies
Case Study 1: Anticoccidial Drug Development
A study focused on synthesizing various derivatives of imidazole showed that certain modifications to the this compound structure significantly increased its anticoccidial activity against resistant strains of Eimeria. The findings suggest a promising pathway for developing new treatments in poultry farming .
Case Study 2: Photoluminescent Polymer Research
Research into biodegradable polymers incorporating imidazole derivatives revealed that adding this compound improved the photoluminescence properties while maintaining biodegradability. This advancement could lead to environmentally friendly materials suitable for various applications .
Mechanism of Action
The mechanism of action of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in these processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the imidazole ring is critical for modulating electronic and steric properties. Key analogs include:
- Electronic Effects : The phenyl group (electron-withdrawing) stabilizes the imidazole ring via resonance, whereas alkyl groups (e.g., propyl) enhance lipophilicity . Chloro substituents increase reactivity in cross-coupling reactions .
- Biological Activity : Phenyl-substituted derivatives exhibit antimicrobial properties, while fluorobenzyl analogs show enhanced cytotoxicity in pharmacological screens .
Ester Group Modifications
The choice of ester groups (methyl vs. ethyl) influences solubility and metabolic stability:
- Methyl Esters : Dimethyl esters are more polar and hydrolytically stable, favoring applications in crystallography (e.g., SHELX-refined structures) and metal-complex synthesis .
- Ethyl Esters : Diethyl analogs, such as those in and , exhibit higher membrane permeability, making them preferable in prodrug design .
Pharmacological Profiles
- Limited toxicity in preliminary assays aligns with its use in biomedical research .
- 2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles : These analogs, bearing additional phenyl groups, show marked anti-inflammatory activity but higher cytotoxicity compared to the dimethyl dicarboxylate derivative .
Biological Activity
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate (DMPI) is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₃ClN₂O₄
- Molecular Weight : 296.71 g/mol
- CAS Number : 1185297-85-1
The compound features an imidazole ring that is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable scaffold for drug development.
The biological activity of DMPI is primarily attributed to its interaction with various biological molecules. The imidazole moiety can engage in:
- Metal Coordination : This property makes DMPI useful in catalysis and enzyme inhibition.
- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in proteins, influencing their conformation and activity.
- π-π Interactions : These interactions enhance the binding affinity to target biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMPI and its derivatives. For instance:
- In Vitro Studies : DMPI showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The IC₅₀ values were reported to be in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ Value (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen |
| U-937 | 10.38 | Doxorubicin |
Antimicrobial Activity
DMPI has also been investigated for its antimicrobial properties. Its derivatives demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- SARS-CoV-2 Inhibition : A study evaluated the inhibitory effects of DMPI derivatives on the SARS-CoV-2 main protease. Some derivatives exhibited IC₅₀ values as low as 4.79 μM, indicating potential as antiviral agents .
- Anticoccidial Applications : Research has shown that certain imidazole derivatives exhibit strong anticoccidial effects against drug-resistant strains of coccidia, highlighting their utility in veterinary medicine .
- Enzyme Inhibition Studies : DMPI's ability to inhibit various enzymes involved in metabolic pathways has been documented. For example, it showed significant inhibitory activity against histone deacetylases (HDACs), which are crucial targets in cancer therapy .
Q & A
Q. What are the standard synthetic routes for dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions using aldehydes, ammonium acetate, and dicarbonyl precursors under reflux conditions. Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., acetic acid or ethanol), and stoichiometric ratios of reactants. For example, substituted imidazole derivatives are synthesized by varying aryl aldehydes to introduce functional groups at the 2-position of the imidazole core . Reaction pH (4–6) and catalyst selection (e.g., iodine or Lewis acids) also influence yield and regioselectivity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization employs a combination of spectroscopic and crystallographic methods:
- NMR : and NMR verify proton environments and carbonyl/aromatic group assignments.
- XRD : Single-crystal X-ray diffraction (e.g., triclinic crystal system with space group) confirms bond lengths, angles, and hydrogen-bonding networks, as seen in related imidazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What are the common applications of this compound in pharmaceutical research?
The compound serves as a precursor for bioactive imidazole derivatives, such as antimicrobial agents. For example, 4,5-diphenyl-1H-imidazole derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) via membrane disruption mechanisms . Its dicarboxylate groups also enable functionalization for targeted drug delivery systems .
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies optimize the synthesis of this compound?
DOE minimizes experimental trials while maximizing data output. Key steps include:
- Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) using Plackett-Burman designs.
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships between factors (e.g., reaction time vs. yield).
- Validation : Confirm optimal conditions (e.g., 100°C, 12 hours, 1.2 eq. catalyst) with triplicate runs. Statistical tools like ANOVA assess significance () .
Q. What computational strategies predict synthetic pathways for novel imidazole derivatives?
AI-driven platforms (e.g., ICReDD’s reaction path search methods) combine quantum chemical calculations and machine learning to propose feasible routes:
- Retrosynthetic Analysis : Fragment target molecules into precursors using databases like Reaxys and Pistachio.
- Transition State Modeling : Density Functional Theory (DFT) calculates activation energies for proposed pathways.
- Feasibility Scoring : Algorithms rank routes by cost, step count, and environmental impact .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted imidazole derivatives?
Discrepancies (e.g., unexpected NMR shifts) are addressed via:
- Multi-Technique Cross-Validation : Compare XRD data with NMR/IR to confirm tautomeric forms or polymorphism.
- Dynamic NMR : Probe temperature-dependent conformational changes in DMSO-.
- Computational Spectroscopy : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
Q. What methodologies evaluate the biological activity of this compound derivatives?
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
- Molecular Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., E. coli DNA gyrase, ∆G = -9.2 kcal/mol).
- ADMET Prediction : SwissADME models pharmacokinetic properties (e.g., logP = 2.8, bioavailability = 75%) .
Data Contradiction Analysis
Q. How should researchers address conflicting results in reaction yields across synthetic protocols?
- Systematic Reproducibility Checks : Verify purity of starting materials (HPLC ≥ 98%) and equipment calibration.
- Byproduct Identification : LC-MS detects side products (e.g., hydrolyzed esters) affecting yield.
- Meta-Analysis : Compare literature data (e.g., PubChem entries) to identify outliers or unreported variables (e.g., trace moisture) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
